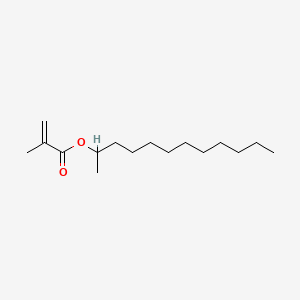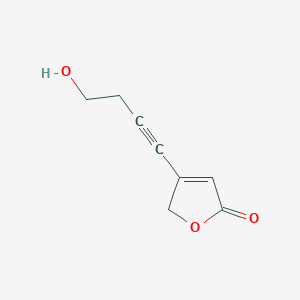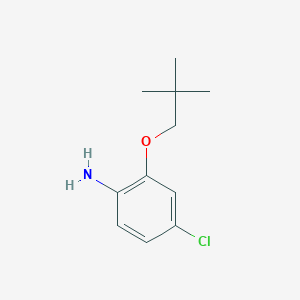
1-Methylundecyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylundecyl methacrylate: is an organic compound with the molecular formula C16H30O2 . It is a methacrylate ester derived from methacrylic acid and 1-methylundecanol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various polymers and copolymers. It is used in the production of materials with specific properties such as flexibility, durability, and resistance to environmental factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1-Methylundecyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylundecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods:
In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The esterification reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions:
1-Methylundecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 1-methylundecanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different methacrylate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium isopropoxide or sodium methoxide are used.
Major Products:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 1-methylundecanol.
Transesterification: Different methacrylate esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
1-Methylundecyl methacrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as flexibility, toughness, and resistance to UV radiation.
Biomedical Applications: Polymers derived from this compound are used in drug delivery systems, tissue engineering, and medical devices due to their biocompatibility and mechanical properties.
Coatings and Adhesives: Employed in the formulation of coatings and adhesives with enhanced durability and resistance to environmental factors.
Environmental Remediation: Polymers containing this compound are used in the removal of pollutants from water and soil due to their adsorption properties.
Mecanismo De Acción
The mechanism of action of 1-methylundecyl methacrylate primarily involves its ability to undergo polymerization and form polymers with specific properties. The ester group in the compound allows it to participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways depending on their application. For example, in biomedical applications, the polymers can interact with biological tissues and cells, providing structural support and facilitating drug delivery .
Comparación Con Compuestos Similares
- 2-Methylundecyl methacrylate
- 2-Methylundecyl acrylate
- N-(1-Methylundecyl) acrylamide
- Hydroxyethyl methacrylate-ethyl methacrylate
- Butyl methacrylate/isobutyl methacrylate copolymer
Comparison:
1-Methylundecyl methacrylate is unique due to its specific molecular structure, which imparts distinct properties to the polymers derived from it. Compared to similar compounds, it offers a balance of flexibility, durability, and resistance to environmental factors. Its long alkyl chain provides hydrophobic characteristics, making it suitable for applications requiring water resistance and low surface energy .
Propiedades
Número CAS |
94159-15-6 |
|---|---|
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
dodecan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-5-6-7-8-9-10-11-12-13-15(4)18-16(17)14(2)3/h15H,2,5-13H2,1,3-4H3 |
Clave InChI |
VLBQNOGWIOSMAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B15174840.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B15174846.png)
![2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15174847.png)

![4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide](/img/structure/B15174867.png)
![D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine](/img/structure/B15174868.png)


![3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B15174894.png)
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B15174907.png)
![6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)-](/img/structure/B15174908.png)
